(S)-2-Fluorobut-3-en-1-ol
Description
(S)-2-Fluorobut-3-en-1-ol is a chiral fluorinated alcohol with the molecular formula C₄H₇FO. Its structure features a hydroxyl group at position 1, a fluorine atom at position 2, and a double bond between carbons 3 and 4 (Figure 1). The stereochemistry at the second carbon (S-configuration) imparts enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Notably, this compound has been utilized in Prins reactions, a method for constructing cyclic ethers or carbocycles, as demonstrated in Scheme 3.3 of a synthesis study from Nanyang Technological University .
Properties
Molecular Formula |
C4H7FO |
|---|---|
Molecular Weight |
90.10 g/mol |
IUPAC Name |
(2S)-2-fluorobut-3-en-1-ol |
InChI |
InChI=1S/C4H7FO/c1-2-4(5)3-6/h2,4,6H,1,3H2/t4-/m0/s1 |
InChI Key |
BVGFHDJXKIXOAJ-BYPYZUCNSA-N |
Isomeric SMILES |
C=C[C@@H](CO)F |
Canonical SMILES |
C=CC(CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as (S)-2-Fluorobut-3-en-2-one, using a chiral catalyst. This method ensures the desired stereochemistry is obtained. Another method involves the nucleophilic substitution of a fluorinated precursor with an appropriate alcohol group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohols or alkanes.
Substitution: Results in compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(S)-2-Fluorobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Fluorobut-3-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of (S)-2-Fluorobut-3-en-1-ol, we compare it with three categories of analogs: positional isomers, substituted alkenols, and pharmaceutically related fluorinated alcohols.
Positional Isomers: 3-Fluorobut-3-en-1-ol
Molecular Formula : C₄H₇FO (identical to the target compound)
Structural Differences :
- Fluorine at C3 instead of C2.
- Double bond between C3 and C4 (vs. C2 and C3 in the target).
| Property | This compound | 3-Fluorobut-3-en-1-ol |
|---|---|---|
| SMILES | C=CC@HCO | C=C(CCO)F |
| Predicted CCS (Ų) | Not available | 116.2 ([M+H]+) |
| Reactivity | Prins cyclization | No reported synthetic applications |
The collision cross-section (CCS) data for 3-fluorobut-3-en-1-ol suggests its compact structure in the gas phase, which may differ from the target compound due to fluorine positioning. The absence of synthetic data for 3-fluorobut-3-en-1-ol highlights the unique utility of the S-2 isomer .
Substituted Alkenols: (E)-3-Phenylbut-2-en-1-ol and (S)-2-Methyl-1-phenyl-but-3-en-1-ol
These analogs replace fluorine with bulkier substituents, altering steric and electronic properties.
(E)-3-Phenylbut-2-en-1-ol
- Structure : Phenyl group at C3, hydroxyl at C1.
- Synthesis : 95.4% yield via flash chromatography; IR peaks at 601.682 and 609.396 cm⁻¹.
- Applications : Intermediate in fragrance or drug synthesis.
(S)-2-Methyl-1-phenyl-but-3-en-1-ol
- Structure : Methyl and phenyl groups at C2 and C1, respectively.
The fluorine in this compound enhances electrophilicity at C2 compared to phenyl or methyl groups, favoring nucleophilic attack in cyclization reactions.
Complex Fluorinated Alcohols: Efavirenz Related Compound A
Efavirenz Related Compound A (Synonym: (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol) is a pharmacologically relevant analog .
While both compounds are fluorinated alcohols, Efavirenz’s analog demonstrates how increased molecular complexity (e.g., trifluoromethyl, aryl chloride) expands biological activity but complicates synthesis .
Research Implications and Gaps
- Synthetic Data: Limited yield or spectroscopic data (e.g., IR, NMR) for this compound hinders direct comparison with analogs like (E)-3-Phenylbut-2-en-1-ol .
- Computational Predictions : CCS values for 3-fluorobut-3-en-1-ol suggest ion mobility studies could differentiate isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
